

# Application Notes and Protocols for the NMR Characterization of 5,7-Diacetoxyflavone

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## Compound of Interest

Compound Name: 5,7-Diacetoxyflavone

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## Introduction

**5,7-Diacetoxyflavone**, also known as chrysin diacetate, is a synthetic derivative of the naturally occurring flavonoid chrysin. The addition of acetyl groups to the 5 and 7 hydroxyl positions can alter the compound's physicochemical properties, such as solubility and bioavailability, which is of significant interest in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such modified flavonoids. This document provides detailed application notes and protocols for the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopic analysis of **5,7-Diacetoxyflavone**.

## Spectroscopic Data

The structural confirmation of **5,7-Diacetoxyflavone** is achieved through the comprehensive analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The data presented herein has been compiled from spectral databases and literature sources to provide a reliable reference for its identification.

### $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) for **5,7-Diacetoxyflavone**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5,7-Diacetoxyflavone** (500 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.45	s	-
H-6	6.88	d	2.2
H-8	7.34	d	2.2
H-2', H-6'	7.85	m	-
H-3', H-4', H-5'	7.52	m	-
5-OCOCH <sub>3</sub>	2.45	s	-
7-OCOCH <sub>3</sub>	2.35	s	-

Note: The chemical shifts for the B-ring protons (H-2', H-3', H-4', H-5', H-6') are presented as a multiplet due to complex coupling, a common feature in unsubstituted B-rings of flavonoids.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5,7-Diacetoxyflavone** (125 MHz, CDCl<sub>3</sub>)[[1](#)]

Atom No.	Chemical Shift ( $\delta$ , ppm)
C-2	162.8
C-3	109.5
C-4	176.5
C-4a	110.8
C-5	151.0
C-6	112.5
C-7	155.8
C-8	109.8
C-8a	156.5
C-1'	131.0
C-2', C-6'	126.5
C-3', C-5'	129.3
C-4'	132.0
5-OCOCH <sub>3</sub>	168.5
5-OCOCH <sub>3</sub>	21.3
7-OCOCH <sub>3</sub>	169.0
7-OCOCH <sub>3</sub>	21.2

## Experimental Protocols

Detailed methodologies for the preparation of **5,7-Diacetoxyflavone** and its subsequent NMR analysis are provided below.

### Synthesis of 5,7-Diacetoxyflavone (Chrysin Diacetate)

**5,7-Diacetoxyflavone** can be synthesized from its parent compound, chrysin (5,7-dihydroxyflavone), through an acetylation reaction.

#### Materials:

- Chrysin (5,7-dihydroxyflavone)
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve chrysin in a minimal amount of pyridine in a round-bottom flask.
- Add an excess of acetic anhydride to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
- Extract the aqueous mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **5,7-Diacetoxyflavone**.
- Purify the crude product by recrystallization or column chromatography.

## NMR Sample Preparation and Analysis

Materials:

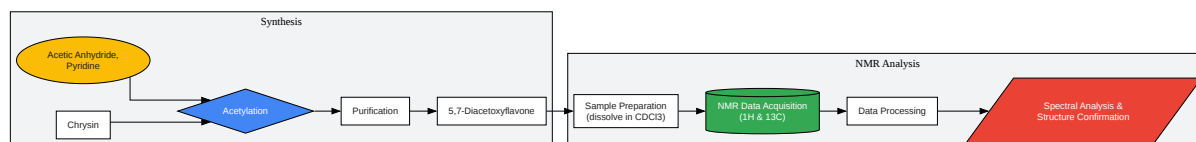
- Purified **5,7-Diacetoxyflavone** (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tube
- Pipette
- Vortex mixer

Protocol:

- Accurately weigh 5-10 mg of purified **5,7-Diacetoxyflavone** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.
- Gently vortex the vial to ensure the complete dissolution of the sample.
- Transfer the clear solution into a 5 mm NMR tube using a pipette.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Reference the chemical shifts to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **5,7-Diacetoxyflavone**.



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Caption: Workflow for the synthesis and NMR characterization of **5,7-Diacetoxyflavone**.

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## References

- 1. spectrabase.com [spectrabase.com]
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